N-Acetylcysteamine
Overview
Description
N-Acetylcysteamine is a member of the class of acetamides and is the N-acetyl derivative of cysteamine. It is a small molecule with the chemical formula C4H9NOS and a molecular weight of 119.19 g/mol . This compound is known for its role as a building block in the synthesis of various thioesters and its applications in biosynthetic studies .
Mechanism of Action
Target of Action
N-Acetylcysteamine (NAC) is a derivative of the amino acid cysteine . It is primarily used as a building block in the synthesis of various biochemical compounds . The primary targets of NAC are the enzymes involved in these synthesis processes .
Mode of Action
NAC interacts with its targets by providing a sulfhydryl group, which is essential for the formation of various biochemical compounds . For instance, it can react with various acid derivatives in the presence of 1,1′-carbonyldiimidazole (CDI) to form this compound (SNAC) thioesters .
Biochemical Pathways
NAC plays a crucial role in several biochemical pathways. It is involved in the synthesis of thieno[2,3-c]pyrrole derivatives via a three-component reaction of 2-acetyl-3-thiophenecarboxaldehyde and various amines . It is also used in the synthesis of carbapenems, a class of beta-lactam antibiotic agents .
Pharmacokinetics
The pharmacokinetics of NAC is complex and varies depending on the route of administration . After oral administration, it has a bioavailability of about 10% . The plasma concentration of NAC increases rapidly, reaching a peak at approximately 1.0 hour . The half-life is approximately 5.6 to 8 hours . About 30% of NAC is excreted through the kidneys .
Result of Action
The primary result of NAC’s action is the formation of various biochemical compounds. For instance, it contributes to the formation of glutathione, an antioxidant that neutralizes toxic breakdown products in the body . It also plays a role in the synthesis of various antibiotic agents .
Action Environment
The action, efficacy, and stability of NAC can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of NAC. Furthermore, the presence of other compounds in the environment can influence the efficacy of NAC in the synthesis of various biochemical compounds .
Biochemical Analysis
Biochemical Properties
N-Acetylcysteamine is involved in the biosynthesis of polyketides, a class of secondary metabolites with diverse bioactivities . It acts as a coenzyme A-mimic, facilitating the transfer of malonic acid derivatives onto polyketide synthase enzymes . This process is crucial for the generation of molecular complexity and diversity in polyketides .
Cellular Effects
The cellular effects of this compound are primarily related to its role in polyketide biosynthesis. By facilitating the transfer of malonic acid derivatives, it influences the structure and bioactivity of polyketides . These compounds can have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with polyketide synthase enzymes. It activates malonic acid derivatives, enabling their transfer onto these enzymes . This process involves binding interactions with the enzymes, potentially influencing their activity and the resulting polyketide structures .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, its activity in facilitating the incorporation of malonic acid derivatives into polyketides has been shown to be surprisingly high and transferable in vivo
Metabolic Pathways
This compound is involved in the metabolic pathway of polyketide biosynthesis . It interacts with polyketide synthase enzymes, facilitating the incorporation of malonic acid derivatives . This could potentially influence metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetylcysteamine can be synthesized through various methods. One common approach involves the acylation of cysteamine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine . Another method involves the reaction of cysteamine with acetic acid under acidic conditions . These reactions typically yield this compound with high purity and yield.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The purification process often includes techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Acetylcysteamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in condensation reactions to form thioesters .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions include various thioesters, which are important intermediates in biosynthetic pathways .
Scientific Research Applications
N-Acetylcysteamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Cysteamine: The parent compound of N-Acetylcysteamine, known for its role in the synthesis of coenzyme A.
N-Acetylcysteine: Another derivative of cysteine, widely used as a mucolytic agent and antioxidant.
Uniqueness
This compound is unique due to its specific role as a coenzyme A mimic and its ability to form stable thioesters. This property makes it particularly valuable in biosynthetic studies and enzymatic research .
Properties
IUPAC Name |
N-(2-sulfanylethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c1-4(6)5-2-3-7/h7H,2-3H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFZADXWLMXITO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152289 | |
Record name | 2-Acetamidoethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190-73-4 | |
Record name | Acetylcysteamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetamidoethanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylcysteamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38835 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Acetamidoethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-sulfanylethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLCYSTEAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSH3F3JX85 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-acetylcysteamine contribute to understanding polyketide biosynthesis?
A1: this compound thioesters (SNAC esters) mimic natural polyketide intermediates. By feeding these synthetic analogues to biological systems, researchers can identify biosynthetic pathways and elucidate the roles of specific enzymes. For example, incorporation of labeled SNAC esters into nargenicin biosynthesis confirmed a processive chain elongation model and supported a proposed Diels-Alder cyclization mechanism .
Q2: Can you elaborate on the use of this compound in studying enzyme specificity?
A2: SNAC esters serve as valuable tools for probing enzyme specificity. Studies utilizing SNAC analogues have revealed the substrate preferences of ketosynthase domains in various polyketide synthases. For instance, the ketosynthase domain involved in bacillaene biosynthesis showed a high affinity for glycine-derived acyl-SNAC, highlighting its role in incorporating specific amino acids into the polyketide chain .
Q3: How does this compound contribute to the study of β-hydroxydecanoyl thioester dehydrase?
A3: 3-Decynoyl-N-acetylcysteamine is a potent inhibitor of β-hydroxydecanoyl thioester dehydrase, a key enzyme for unsaturated fatty acid synthesis in bacteria. This inhibition leads to the accumulation of saturated fatty acids in the cell membrane. Investigating the effects of this inhibition on bacteriophage T4 DNA replication suggested that specific interactions between initiation proteins and the bacterial membrane are crucial for normal T4 DNA replication .
Q4: How does this compound help understand the mechanism of 3-chloropropionyl-CoA?
A4: S-acrylyl-N-acetylcysteamine, structurally similar to a proposed reactive intermediate of 3-chloropropionyl-CoA, was synthesized. This allowed researchers to demonstrate that an acrylyl derivative can act as a kinetically competent intermediate in the inhibition of HMG-CoA synthase and fatty acid synthase by 3-chloropropionyl-CoA, supporting the mechanism-based inhibition hypothesis .
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